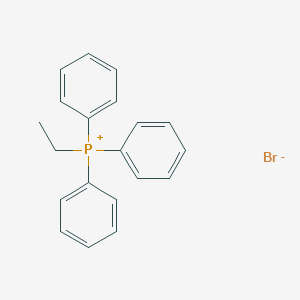

Ethyltriphenylphosphonium bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60660. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

ethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNXXDQQHTCHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883687 | |

| Record name | Phosphonium, ethyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Phosphonium, ethyltriphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1530-32-1 | |

| Record name | Ethyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, ethyltriphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, ethyltriphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, ethyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltriphenylfosfonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHONIUM, ETHYLTRIPHENYL-, BROMIDE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85V84UL5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyltriphenylphosphonium bromide synthesis from triphenylphosphine

Ethyltriphenylphosphonium bromide (C₂₀H₂₀BrP), a quaternary phosphonium salt, is a pivotal reagent in organic synthesis.[1] It is widely recognized for its role as a Wittig reagent in the formation of alkenes from carbonyl compounds and as a phase-transfer catalyst in various reactions, including the synthesis of pharmaceuticals and agrochemicals.[2][3][4][5] This guide provides an in-depth overview of its synthesis from triphenylphosphine and bromoethane, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Reaction

The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with bromoethane.[6] This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic ethyl group of bromoethane and displacing the bromide ion.

Experimental Protocols & Data

Multiple methodologies exist for the synthesis of this compound, primarily varying in solvent, reaction temperature, and duration. The selection of a specific protocol may depend on the desired scale, purity, and available equipment.

Method 1: Toluene as Solvent

This is a common and effective method utilizing toluene as the reaction solvent.[7]

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (0.8 mol), bromoethane (0.5 mol), and 1000 mL of toluene.[7]

-

Turn on the magnetic stirring and heat the mixture to reflux.[7]

-

Maintain the reflux for approximately 10 hours.[7]

-

After the reaction is complete, allow the system to cool naturally to about 50°C, at which point a significant amount of white solid will precipitate.[7]

-

Collect the solid product by filtration using a Büchner funnel.[7]

-

Wash the filter cake three times with 50 mL portions of toluene.[7]

-

Transfer the resulting solid to a vacuum drying oven and dry at 50°C until a constant weight is achieved.[7]

-

Method 2: Large-Scale Synthesis in Toluene

A procedure for larger-scale production has also been documented.[1]

-

Procedure:

-

In a 2500L reactor, add 1500 kg of toluene.[1]

-

Add 430 kg of triphenylphosphine and start the stirrer at 60 rpm.[1]

-

Heat the mixture to 105°C for reflux.[1]

-

Slowly add 180 kg of ethyl bromide.[1]

-

Continue to reflux for 7.5 hours.[1]

-

Monitor the reaction progress using HPLC until the residual starting material is less than 0.5%.[1]

-

Once the reaction is complete, stop heating and cool to room temperature (24°C).[1]

-

Centrifuge the mixture to collect the product.[1]

-

Wash the filter cake with 195 kg of toluene.[1]

-

Dry the product in a vacuum dryer.[1]

-

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Method 1 | Method 2 |

| Reagents | ||

| Triphenylphosphine | 210 g (0.8 mol)[7] | 430 kg[1] |

| Bromoethane | 54 g (0.5 mol)[7] | 180 kg[1] |

| Solvent | ||

| Toluene | 1000 mL[7] | 1500 kg[1] |

| Reaction Conditions | ||

| Temperature | Reflux[7] | 105°C (Reflux)[1] |

| Reaction Time | 10 hours[7] | 7.5 hours[1] |

| Product | ||

| Yield | 91.8%[7] | 82.2% (similar method)[1] |

| Appearance | White solid[7] | White solid[1] |

Purification

The primary purification method involves washing the crude product with a suitable solvent, such as toluene, to remove unreacted starting materials and byproducts.[1][7] For higher purity, recrystallization from water can be performed, followed by drying in a high vacuum at 100°C.[7]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Conclusion

The synthesis of this compound from triphenylphosphine and bromoethane is a robust and well-established procedure. The reaction proceeds via an SN2 mechanism to produce the desired phosphonium salt in high yields.[7] The choice of solvent and reaction conditions can be adapted for various scales, from laboratory benchtop to industrial production.[1][7] Proper purification techniques are crucial to obtain a product of high purity suitable for its diverse applications in organic synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl triphenyl phosphonium bromide Exporter | Ethyl triphenyl phosphonium bromide Exporting Company | Ethyl triphenyl phosphonium bromide International Distributor [multichemexports.com]

- 5. thechemco.com [thechemco.com]

- 6. Buy Ethyl Triphenyl Phosphonium Bromide at Affordable Prices, Manufacturer & Supplier [tatvachintan.in]

- 7. This compound | 1530-32-1 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltriphenylphosphonium bromide (ETPB), a quaternary phosphonium salt, is a versatile and pivotal reagent in modern organic synthesis. Its utility spans a wide range of applications, from the classical Wittig reaction to its role as a phase-transfer catalyst. This technical guide provides a comprehensive overview of the core physical and chemical properties of ETPB, complete with experimental protocols and visual diagrams to facilitate its effective use in research and development.

Physical Properties

This compound is a white to off-white crystalline powder that is stable under normal laboratory conditions, though it is known to be hygroscopic.[1][2][3] Key physical properties are summarized in the table below for quick reference.

Table 1: Physical Properties of this compound

| Property | Value | References |

| CAS Number | 1530-32-1 | [1][4][5] |

| Molecular Formula | C₂₀H₂₀BrP | [1][4][6] |

| Molecular Weight | 371.26 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [2][4][7] |

| Melting Point | 203-211 °C | [2][4][6][8] |

| Boiling Point | Decomposes before boiling | [2] |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetonitrile. Slightly soluble in water and acetone. | [1][2][9] |

| Density | 1.38 g/cm³ at 20°C | [6][10] |

| Flash Point | >200 °C | [7][10] |

| Hygroscopicity | Hygroscopic | [1][3][10] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic phosphorus center and the acidic protons on the ethyl group. It is a key precursor for the generation of the corresponding phosphonium ylide, which is the reactive species in the Wittig reaction.

Wittig Reaction: ETPB is widely employed in the Wittig reaction to convert aldehydes and ketones into alkenes.[2] The reaction involves the deprotonation of the phosphonium salt by a strong base to form an ylide, which then reacts with a carbonyl compound.

Phase-Transfer Catalysis: ETPB serves as an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic layer.[2][4][10] This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[4]

Thermal Decomposition: The compound may decompose when exposed to strong oxidizing agents or at elevated temperatures.[2] Thermal analysis has shown that volatilization of the compound occurs at around 280°C.[11]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data of this compound

| Technique | Data | References |

| ¹H NMR | Conforms to structure. | [7][12] |

| ¹³C NMR | Spectra available. | [13][14] |

| FT-IR | Spectra available, shows characteristic vibrational frequencies. | [11][13][15] |

| Mass Spectrometry | Exact Mass: 370.048601 g/mol | [15] |

| Raman Spectroscopy | Spectra available. | [11] |

| UV-Visible | Transparent in the visible region. | [11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triphenylphosphine with ethyl bromide.[3]

Methodology:

-

In a suitable reaction vessel (e.g., a 50 mL three-neck flask), add triphenylphosphine (0.095 mol, 24.9 g) and an organic solvent such as toluene.[16]

-

Heat the mixture to reflux (approximately 105-110°C).[16]

-

Slowly add ethyl bromide (a slight molar excess) to the refluxing solution.[16]

-

Continue to reflux the mixture for approximately 7.5 to 10 hours. The progress of the reaction can be monitored by HPLC to ensure the consumption of starting materials is below 0.5%.[16]

-

After the reaction is complete, cool the mixture to room temperature. A white solid precipitate of this compound will form.[16]

-

The solid product is collected by filtration.[16]

-

The filter cake is washed with a suitable solvent, such as toluene, to remove any unreacted starting materials.[16]

-

The final product is dried in a vacuum oven at approximately 70°C to yield the pure, white solid this compound.[16] The reported yield for this method is around 82.2%.[16]

General Protocol for a Wittig Reaction

The following is a generalized procedure for an olefination reaction using this compound.

Methodology:

-

Ylide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether, or benzene).

-

Cool the suspension to a low temperature (typically 0°C or -78°C).

-

Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to orange or deep red).

-

Stir the mixture at the low temperature for a specified time (e.g., 1-2 hours) to ensure complete ylide formation.

-

Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution at the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide as a byproduct, is then purified, typically by column chromatography.

Crystallography

The crystal structure of this compound dihydrate has been determined. It crystallizes in the orthorhombic space group.[17] The structure reveals a three-dimensional network connected by O—H⋯Br and O—H⋯O hydrogen bonds, as well as C—H⋯Br contacts.[17][18] The phosphorus atom exhibits a tetrahedral geometry.[17]

Table 3: Crystallographic Data for this compound Dihydrate

| Parameter | Value | Reference |

| Formula | C₂₀H₂₀P⁺·Br⁻·2H₂O | [17] |

| Molecular Weight | 407.27 | [17] |

| Crystal System | Orthorhombic | [17] |

| a | 8.8030 (2) Å | [17] |

| b | 12.7450 (3) Å | [17] |

| c | 17.5779 (3) Å | [17] |

| Volume | 1972.14 (7) ų | [17] |

| Z | 4 | [17] |

| Temperature | 200 K | [17] |

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable tool in pharmaceutical and materials science research.

-

Organic Synthesis: It is a fundamental reagent for the construction of carbon-carbon double bonds, a common structural motif in many biologically active molecules.[2]

-

Pharmaceutical Industry: Its role in the Wittig reaction is crucial for the synthesis of various pharmaceuticals and fine chemicals.[2]

-

Materials Science: ETPB is used in the development of advanced materials, including polymers and nanomaterials, where it can improve properties such as conductivity and stability.[4]

-

Biological Studies: Researchers utilize it to investigate biological systems, such as membrane transport and other cellular processes.[4]

Safety and Handling

This compound is harmful if swallowed or in contact with skin and can cause serious eye irritation.[1][13] It is also toxic to aquatic life with long-lasting effects.[1][19] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere due to its hygroscopic nature.[1][3][10]

References

- 1. This compound | 1530-32-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | TEP | C20H20BrP - Ereztech [ereztech.com]

- 8. Ethyl triphenyl phosphonium Bromide - Yogi Enterprises [yogienterprise.com]

- 9. dir.indiamart.com [dir.indiamart.com]

- 10. This compound | 1530-32-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound(1530-32-1) 1H NMR spectrum [chemicalbook.com]

- 13. Phosphonium, ethyltriphenyl-, bromide (1:1) | C20H20BrP | CID 73727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Page loading... [guidechem.com]

- 17. Ethyltriphenylphosphonium bromide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]

Ethyltriphenylphosphonium Bromide (CAS 1530-32-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltriphenylphosphonium bromide (ETPB), CAS number 1530-32-1, is a quaternary phosphonium salt with significant applications in organic synthesis.[1][2][3] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications as a Wittig reagent and a phase-transfer catalyst. The information is intended to support researchers, scientists, and drug development professionals in the effective utilization of this versatile compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is soluble in polar organic solvents such as methanol and is hygroscopic.[4][5] Proper storage in a cool, dry place is essential to maintain its integrity.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| CAS Number | 1530-32-1 | [1][2] |

| Molecular Formula | C₂₀H₂₀BrP | [2] |

| Molecular Weight | 371.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 203-209 °C | [2] |

| Solubility | Soluble in methanol | [2] |

| Purity | Typically ≥ 98-99% | [2][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with ethyl bromide. Below are two detailed experimental protocols.

Experimental Protocol 1: Lab-Scale Synthesis

This protocol is suitable for laboratory-scale preparation.

Materials:

-

Triphenylphosphine (0.095 mol, 24.9 g)

-

Ethyl Bromide

-

Toluene

-

50 mL three-neck flask

-

Reflux condenser

-

Heating mantle

-

Stirrer

Procedure:

-

In a 50 mL three-neck flask, add triphenylphosphine and toluene.

-

Heat the mixture to reflux at approximately 110°C.

-

Slowly add ethyl bromide to the refluxing mixture.

-

Continue refluxing for about 10 hours.

-

After the reaction is complete, cool the mixture to room temperature and allow it to stand for 2 hours to facilitate precipitation.

-

Filter the white solid product.

-

Wash the filter cake with a suitable amount of toluene.

-

Dry the solid at 70°C to obtain this compound. The expected yield is approximately 82.2%.[1]

Experimental Protocol 2: Industrial-Scale Synthesis

This protocol is adapted for larger-scale production.

Materials:

-

Triphenylphosphine (430 kg)

-

Ethyl Bromide (180 kg)

-

Toluene (1500 kg)

-

2500L reactor

-

Stirrer

-

Heating system

-

Centrifuge

-

Vacuum dryer

Procedure:

-

Charge a 2500L reactor with 1500 kg of toluene and 430 kg of triphenylphosphine.

-

Start the stirrer at a speed of 60 rpm.

-

Heat the mixture to 105°C to achieve reflux.

-

Slowly add 180 kg of ethyl bromide to the reactor.

-

Maintain the reflux for 7.5 hours. Monitor the reaction progress by HPLC until the residual triphenylphosphine is less than 0.5%.[1]

-

Once the reaction is complete, cool the mixture to 24°C.

-

Centrifuge the mixture to collect the solid product.

-

Wash the filter cake in the centrifuge with 195 kg of toluene.

-

Dry the product in a vacuum dryer to obtain this compound.[1]

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The Wittig Reaction

A primary application of this compound is as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction.[7] This reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[7]

3.1.1. Mechanism of the Wittig Reaction

The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound.

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium or sodium hydride) to form the ylide.

-

Betaine/Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate, which subsequently forms a four-membered ring intermediate called an oxaphosphetane.

-

Alkene Formation: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the stable triphenylphosphine oxide is a key driving force for the reaction.

Caption: Mechanism of the Wittig Reaction.

3.1.2. Experimental Protocol: In Situ Wittig Reaction

This protocol describes a Wittig reaction where the ylide is generated in situ.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Strong base (e.g., potassium tert-butoxide)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base (e.g., potassium tert-butoxide) portion-wise to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

Stir the mixture at 0°C for 30-60 minutes.

-

Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired alkene.

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC).[4] In this role, it facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the reaction occurs. This is particularly useful in reactions where the reactants have low mutual solubility.

3.2.1. Mechanism of Phase-Transfer Catalysis

The lipophilic phosphonium cation pairs with an anion from the aqueous phase, forming an ion pair that is soluble in the organic phase. This allows the anion to react with the substrate in the organic phase.

Caption: Mechanism of Phase-Transfer Catalysis.

Role in Drug Development

In the context of drug development, this compound is primarily utilized as a key reagent in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[4] Its role in facilitating the construction of complex molecular architectures through Wittig olefination and other carbon-carbon bond-forming reactions is crucial for medicinal chemists.[3] While some phosphonium salts have been noted for their general antiviral activity, specific interactions of this compound with well-defined cellular signaling pathways have not been extensively characterized in the scientific literature. Its value in drug development, therefore, lies in its utility as a synthetic tool rather than a direct therapeutic agent that modulates biological pathways.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. In case of contact, flush the affected area with plenty of water. It is important to avoid inhalation of the dust and to work in a well-ventilated area.

Table 2: Safety Information

| Hazard | Precaution |

| Eye Irritation | Wear safety glasses or goggles. |

| Skin Irritation | Wear suitable gloves. |

| Inhalation | Use with adequate ventilation; avoid generating dust. |

| Ingestion | Do not eat, drink, or smoke when using. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its primary applications as a precursor in the Wittig reaction and as a phase-transfer catalyst make it an indispensable tool for the synthesis of a wide range of organic compounds, including those of pharmaceutical interest. A thorough understanding of its properties, synthetic methods, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. youtube.com [youtube.com]

- 2. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]

- 5. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyltriphenylphosphonium Bromide

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyltriphenylphosphonium bromide. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organophosphorus compounds. This document presents a detailed examination of the spectral features of this compound, supported by tabulated data and a detailed experimental protocol for spectral acquisition.

Molecular Structure and NMR Assignments

This compound is a quaternary phosphonium salt with the chemical formula [(C₆H₅)₃P⁺C₂H₅]Br⁻.[1] Its structure consists of a central phosphorus atom bonded to three phenyl groups and one ethyl group, with a bromide counterion. The unique electronic environment of the protons and carbons in this molecule gives rise to a characteristic NMR spectrum that is invaluable for its identification and purity assessment.

The numbering scheme used for the assignment of NMR signals is as follows:

-

Ethyl group: The methylene protons (-CH₂-) are designated as H-α, and the methyl protons (-CH₃) are designated as H-β. The corresponding carbons are C-α and C-β.

-

Phenyl groups: The phenyl protons and carbons are designated as ortho, meta, and para relative to the phosphorus atom.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl and triphenyl protons. The chemical shifts and multiplicities of these signals are influenced by the electronegativity of the phosphorus atom and through-bond coupling to both neighboring protons and the phosphorus nucleus.

-

Ethyl Group Protons:

-

The methylene protons (H-α) typically appear as a doublet of quartets. The quartet arises from coupling to the adjacent methyl protons (³JHH), and the doublet arises from coupling to the phosphorus atom (²JPH). The ²JPH coupling is a characteristic feature of phosphonium salts and is typically in the range of 13-15 Hz.[2][3]

-

The methyl protons (H-β) appear as a doublet of triplets. The triplet is due to coupling with the methylene protons (³JHH), and the doublet is a result of a smaller coupling to the phosphorus atom (³JPH).

-

-

Triphenyl Group Protons:

-

The fifteen protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum, usually between 7.6 and 8.0 ppm. The ortho, meta, and para protons have slightly different chemical shifts due to their proximity to the positively charged phosphorus atom, but their signals often overlap, resulting in a complex, broad multiplet.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals are influenced by the electronegativity of the phosphorus atom and coupling to it.

-

Ethyl Group Carbons:

-

The methylene carbon (C-α) signal is split into a doublet due to one-bond coupling with the phosphorus atom (¹JPC).

-

The methyl carbon (C-β) signal appears as a doublet due to two-bond coupling with the phosphorus atom (²JPC).

-

-

Triphenyl Group Carbons:

-

The phenyl carbons also exhibit coupling to the phosphorus atom. The ipso-carbon (the carbon directly attached to the phosphorus) shows the largest coupling constant (¹JPC). The ortho, meta, and para carbons show progressively smaller coupling constants (²JPC, ³JPC, and ⁴JPC, respectively).

-

Tabulated NMR Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in CDCl₃.

Table 1: ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (-CH₂-) | ~3.5 - 4.0 | Doublet of Quartets | ²JPH ≈ 13.5 Hz, ³JHH ≈ 7.5 Hz |

| H-β (-CH₃) | ~1.3 - 1.6 | Doublet of Triplets | ³JPH ≈ 20 Hz, ³JHH ≈ 7.5 Hz |

| Phenyl-H | ~7.6 - 8.0 | Multiplet | - |

Table 2: ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to P) | Coupling Constant (J, Hz) |

| C-α (-CH₂-) | ~20 - 25 | Doublet | ¹JPC ≈ 50 Hz |

| C-β (-CH₃) | ~7 - 10 | Doublet | ²JPC ≈ 5 Hz |

| Phenyl C-ipso | ~118 - 120 | Doublet | ¹JPC ≈ 85-90 Hz |

| Phenyl C-ortho | ~134 - 136 | Doublet | ²JPC ≈ 10 Hz |

| Phenyl C-meta | ~130 - 132 | Doublet | ³JPC ≈ 12 Hz |

| Phenyl C-para | ~133 - 135 | Doublet | ⁴JPC ≈ 3 Hz |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5]

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

5.2. Instrument Setup and Calibration

-

The NMR spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[6]

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and resolving fine coupling patterns.[7]

5.3. ¹H NMR Spectrum Acquisition

-

Load a standard set of proton acquisition parameters.[7]

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

5.4. ¹³C NMR Spectrum Acquisition

-

Load a standard set of carbon acquisition parameters with proton decoupling.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 160 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

5.5. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform a baseline correction.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Pick the peaks and determine their chemical shifts and coupling constants.

Visualization of Structural-Spectral Relationships

The following diagram illustrates the logical relationship between the structure of this compound and its key NMR signals.

Caption: Correlation of the molecular structure of this compound with its NMR signals.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts, signal multiplicities, and particularly the phosphorus-proton and phosphorus-carbon coupling constants are diagnostic features that allow for the unambiguous identification of this compound. The methodologies and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of phosphonium salts and related organophosphorus compounds.

References

Thermal Stability and Decomposition of Ethyltriphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Ethyltriphenylphosphonium Bromide (ETPB), a widely used phase-transfer catalyst and synthetic reagent. Understanding the thermal properties of ETPB is critical for its safe handling, application in high-temperature reactions, and for the development of robust pharmaceutical and chemical manufacturing processes.

Thermal Analysis Data

The thermal behavior of this compound dihydrate has been investigated using Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). The quantitative data from these analyses are summarized below.

Table 1: Thermogravimetric and Differential Thermal Analysis (TGA/DTA) Data for this compound Dihydrate

| Temperature Range (°C) | Weight Loss (%) | Key Events |

| 100 - 150 | ~8.5 | Loss of two water molecules (dehydration) |

| 280 - 350 | Significant | Onset of major decomposition/volatilization |

| > 350 | Continued | Further decomposition |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Dihydrate

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Associated Event |

| ~125 | Endothermic | Dehydration |

| ~280 | Endothermic | Volatilization/Decomposition |

Experimental Protocols

The following sections detail the methodologies employed for the thermal analysis of this compound dihydrate.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A simultaneous TGA/DTA instrument was used to analyze the thermal decomposition of the ETPB dihydrate sample.

-

Sample Preparation: A small quantity of the crystalline this compound dihydrate was placed in an alumina crucible.

-

Instrument: Simultaneous TGA/DTA thermal analyzer.

-

Temperature Range: 25 °C to 700 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen gas.

-

Analysis: The mass of the sample was continuously monitored as a function of temperature. The DTA signal, representing the temperature difference between the sample and a reference, was also recorded to identify endothermic and exothermic events.

Differential Scanning Calorimetry (DSC)

DSC was performed to determine the heat flow associated with the thermal transitions of ETPB dihydrate.

-

Sample Preparation: A precisely weighed amount of the ETPB dihydrate sample was hermetically sealed in an aluminum pan.

-

Instrument: Differential Scanning Calorimeter.

-

Temperature Range: Typically from room temperature to above the decomposition temperature, for instance, 25 °C to 400 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert atmosphere, such as nitrogen.

-

Analysis: The heat flow to or from the sample relative to a reference was measured as a function of temperature. Endothermic and exothermic peaks were analyzed to determine transition temperatures and enthalpy changes.

Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to proceed through a multi-step pathway, initiated by the loss of the ethyl group. The primary hazardous decomposition products upon intense heating or combustion include carbon oxides (CO, CO₂), oxides of phosphorus, and hydrogen bromide gas.[1]

A likely decomposition pathway involves the initial breakdown of the phosphonium salt into triphenylphosphine and an ethyl fragment, which can further react or decompose.

Experimental Workflow

The characterization of the thermal properties of this compound follows a systematic workflow, from sample preparation to data analysis.

References

A Technical Guide to the Moisture Sensitivity and Handling of Hygroscopic Ethyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the moisture sensitivity of ethyltriphenylphosphonium bromide, a common reagent in organic synthesis. Understanding and controlling the hygroscopic nature of this phosphonium salt is critical for ensuring reproducibility, high yields, and purity in chemical reactions, particularly in the widely used Wittig reaction. This document outlines the material's properties, provides detailed experimental protocols for moisture content analysis, and offers best practices for handling and storage.

Physicochemical Properties and Moisture Sensitivity

This compound is a white to off-white crystalline powder. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can significantly impact its stability, handling, and performance in chemical reactions.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Citations |

| Chemical Formula | C₂₀H₂₀BrP | [1] |

| Molecular Weight | 371.25 g/mol | [1] |

| Melting Point | 203-205 °C | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water and polar organic solvents like methanol. | [2] |

Hygroscopicity and Moisture Content

Table 2: Hygroscopicity Classification according to the European Pharmacopoeia

| Classification | Weight Gain (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Data sourced from the European Pharmacopoeia guidelines.[4]

Commercial specifications for this compound typically list a maximum moisture content of ≤ 0.5% w/w. However, this value represents the acceptable limit at the time of manufacturing and does not reflect the material's potential to absorb significantly more water upon exposure to humid conditions.

Impact of Moisture on Stability and Reactivity

The presence of moisture can lead to the degradation of this compound and adversely affect its utility in chemical synthesis.

Hydrolysis and Decomposition

In the presence of water, phosphonium salts can undergo hydrolysis. The generally accepted mechanism involves the formation of a five-coordinate hydroxyphosphorane intermediate. This intermediate can then decompose to triphenylphosphine oxide and the corresponding hydrocarbon, in this case, ethane. The bromide ion will form hydrobromic acid. The presence of these byproducts can introduce impurities and affect the stereoselectivity of subsequent reactions. The primary decomposition product from the hydrolysis or oxidation of phosphonium ylides is triphenylphosphine oxide (TPPO).[5]

A simplified representation of the hydrolysis reaction is shown below:

Caption: Hydrolysis of this compound.

Influence on the Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, is highly sensitive to the presence of water, especially when using non-stabilized ylides. The ylide, the reactive species generated from the phosphonium salt, is a strong base and is readily protonated by water.[6] This protonation deactivates the ylide, preventing it from reacting with the carbonyl compound and thereby reducing the yield of the desired alkene.

Interestingly, some studies have reported successful Wittig reactions in aqueous media, particularly with stabilized ylides.[7][8][9] In these cases, the reduced basicity of the stabilized ylide makes it less susceptible to protonation by water. However, for general applications and to ensure high yields with a broader range of substrates, maintaining anhydrous conditions is paramount.

Recommended Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound.

General Handling

-

Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, such as in a glove box or using a Schlenk line, to minimize exposure to atmospheric moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Avoid Inhalation: Handle the powder in a well-ventilated area or in a fume hood to avoid inhaling dust particles.

-

Dispensing: Weigh and dispense the required amount of the reagent quickly to minimize exposure time to the atmosphere.

Storage

-

Tightly Sealed Containers: Store the compound in a tightly sealed container. The original manufacturer's packaging is often suitable if unopened. For opened containers, consider using a secondary seal, such as parafilm, around the cap.

-

Desiccation: Store the container in a desiccator containing an active desiccant, such as silica gel, phosphorus pentoxide, or anhydrous calcium sulfate.

-

Cool and Dry Environment: Store the desiccator in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

-

Incompatible Materials: Keep away from strong oxidizing agents.

The following flowchart illustrates the recommended workflow for handling this hygroscopic reagent.

Caption: Handling Workflow for Hygroscopic Reagents.

Experimental Protocols for Moisture Content Determination

Accurate determination of the water content in this compound is essential for quality control and for troubleshooting reactions. The two most common methods are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled series of relative humidity levels at a constant temperature.[10][11] This method is ideal for determining the hygroscopicity profile of a material.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-15 mg) onto the DVS sample pan.

-

Drying Stage: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Isotherm:

-

Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) and record the mass change at each step until equilibrium is reached.

-

Subsequently, decrease the relative humidity in the same stepwise manner back to 0% RH to obtain the desorption isotherm.

-

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The degree of hygroscopicity can be classified based on the mass increase at a specific RH, as per the European Pharmacopoeia guidelines (see Table 2).

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content of a substance.[12][13] The volumetric method is suitable for samples with higher water content, while the coulometric method is used for trace amounts.

Methodology (Volumetric Titration):

-

Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.

-

Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or a solid standard like sodium tartrate dihydrate.

-

Sample Preparation and Titration:

-

In a dry, inert atmosphere (e.g., a glove box), accurately weigh a sample of this compound.

-

Quickly transfer the sample to the pre-tared titration vessel containing a suitable anhydrous solvent (e.g., methanol).

-

Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

-

-

Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Table 3: Comparison of Moisture Determination Methods

| Feature | Dynamic Vapor Sorption (DVS) | Karl Fischer (KF) Titration |

| Principle | Gravimetric measurement of mass change with varying RH. | Titration with a reagent that reacts specifically with water. |

| Information Provided | Hygroscopicity profile (sorption/desorption isotherm). | Absolute water content at a single point in time. |

| Sample Size | Small (5-15 mg). | Larger (dependent on expected water content). |

| Throughput | Can be slow due to equilibration times. | Relatively fast for a single measurement. |

| Primary Use | Characterizing moisture uptake behavior. | Quality control and precise water content determination. |

Conclusion

The hygroscopic nature of this compound is a critical factor that must be carefully managed to ensure its effective use in chemical synthesis. By understanding its sensitivity to moisture, implementing proper handling and storage procedures, and utilizing appropriate analytical techniques to monitor water content, researchers can mitigate the risks of reagent degradation and reaction failure. This guide provides the necessary technical information and protocols to support the successful application of this important Wittig reagent in research and development settings.

References

- 1. 乙基三苯基膦 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. thechemco.com [thechemco.com]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. pharmagrowthhub.com [pharmagrowthhub.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 12. quveon.com [quveon.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure of Ethyltriphenylphosphonium Bromide

This guide provides a comprehensive overview of the crystal structure of Ethyltriphenylphosphonium bromide, tailored for researchers, scientists, and drug development professionals. It delves into the crystallographic data, experimental methodologies for its determination, and the synthesis of the compound.

Introduction

This compound (C₂₀H₂₀BrP) is a quaternary phosphonium salt with significant applications in organic synthesis, most notably as a Wittig reagent for the formation of carbon-carbon double bonds.[1][2] It also serves as a phase-transfer catalyst in various industrial processes, including the curing of epoxy and fluoroelastomer resins.[2][3][4] Understanding its solid-state structure is crucial for comprehending its reactivity, stability, and physical properties. This document focuses on the crystal structure of its dihydrate form (C₂₀H₂₀P⁺·Br⁻·2H₂O), which has been determined by single-crystal X-ray diffraction.[5][6]

Crystal Structure and Molecular Geometry

The crystal structure of this compound dihydrate reveals a complex three-dimensional network formed through a variety of intermolecular interactions.[5][6] The fundamental components of the crystal are the ethyltriphenylphosphonium cation, a bromide anion, and two water molecules.[5]

The geometry around the central phosphorus atom in the cation is tetrahedral.[5] The three phenyl groups and the ethyl group are bonded to the phosphorus atom, with C-P-C bond angles ranging from 105.57(5)° to 112.48(6)°.[5] The phenyl rings are not coplanar and exhibit dihedral angles of 55.24(5)°, 76.16(4)°, and 85.68(4)° with respect to each other.[5][6]

The crystal packing is stabilized by O—H⋯Br and O—H⋯O hydrogen bonds, as well as C—H⋯Br contacts.[5][6] These interactions link the cations, anions, and water molecules into a robust three-dimensional architecture.[5][6] The water molecules and bromide anions form strands that extend along the crystallographic a-axis.[5]

The crystallographic data for this compound dihydrate, as determined by single-crystal X-ray diffraction at 200 K, are summarized in the table below.[5]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₀P⁺·Br⁻·2H₂O |

| Formula Weight | 407.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 8.8030 (2) Å |

| b | 12.7450 (3) Å |

| c | 17.5779 (3) Å |

| V | 1972.14 (7) ų |

| Z | 4 |

| Calculated Density (Dₓ) | 1.372 Mg m⁻³ |

| Absorption Coefficient (μ) | 2.17 mm⁻¹ |

| F(000) | 840 |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. A common laboratory-scale procedure involves the reaction of triphenylphosphine with ethyl bromide.

Method 1: Reflux in an Organic Solvent [7]

-

In a three-neck flask, triphenylphosphine (0.095 mol) is dissolved in an organic solvent such as toluene.[7]

-

The solution is heated to reflux (approximately 110-115°C).[7]

-

Ethyl bromide is slowly added to the refluxing solution.[7]

-

The reaction mixture is maintained at reflux for about 10 hours.[7]

-

After completion, the mixture is cooled to room temperature, allowing the product to precipitate.[7]

-

The white solid product is collected by filtration, washed with toluene, and dried.[7]

Method 2: Large-Scale Synthesis [7]

-

Toluene and triphenylphosphine are charged into a reactor and heated to 105°C with stirring.[7]

-

Ethyl bromide is slowly added, and the mixture is refluxed for 7.5 hours.[7]

-

The reaction progress is monitored by HPLC until the residual starting material is below 0.5%.[7]

-

The mixture is cooled to room temperature, and the product is isolated by centrifugation.[7]

-

The filter cake is washed with toluene and dried under vacuum.[7]

Single crystals of this compound dihydrate suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.[5][8][9]

-

The commercially obtained or synthesized this compound is dissolved in boiling water to create a saturated solution.[5]

-

The solution is allowed to cool slowly to room temperature.

-

The solvent is then allowed to evaporate at ambient temperature over a period of time.[5]

-

Well-formed single crystals of the dihydrate salt will deposit.[5]

The determination of the crystal structure involves the following key steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected using a diffractometer, such as a Bruker APEXII CCD, with Mo Kα radiation (λ = 0.71073 Å).[5] The data is typically collected at a low temperature (e.g., 200 K) to minimize thermal vibrations.[5]

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.[5]

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which determine the initial positions of the heavier atoms.[5]

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F².[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR), and goodness-of-fit (S).[5]

Applications in Research and Development

The detailed structural information of this compound is valuable for:

-

Rational Catalyst Design: Understanding the solid-state packing and intermolecular interactions can aid in the design of more efficient phase-transfer catalysts.

-

Reaction Mechanism Studies: The precise geometry of the phosphonium cation provides insights into its reactivity in processes like the Wittig reaction.

-

Polymorphism and Formulation: Knowledge of the crystal structure is essential for studying polymorphism and for the development of stable pharmaceutical and industrial formulations.

Conclusion

The crystal structure of this compound dihydrate has been well-characterized by single-crystal X-ray diffraction. The detailed understanding of its molecular geometry and crystal packing provides a solid foundation for its application in organic synthesis and materials science. The experimental protocols for its synthesis and crystallization are well-established, allowing for the reliable production of high-quality crystalline material for further research and development.

References

- 1. This compound | 1530-32-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1530-32-1 [chemicalbook.com]

- 4. thechemco.com [thechemco.com]

- 5. Ethyltriphenylphosphonium bromide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Formation of Ethyltriphenylphosphonium Ylide: A Mechanistic Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of ylide formation from ethyltriphenylphosphonium bromide, a critical step in the widely utilized Wittig reaction. This guide is intended for researchers, scientists, and drug development professionals who employ this fundamental transformation in the synthesis of complex organic molecules.

Introduction: The Significance of Phosphorus Ylides

Phosphorus ylides, also known as Wittig reagents, are indispensable tools in organic synthesis for the stereoselective formation of carbon-carbon double bonds from carbonyl compounds. The reaction of a phosphorus ylide with an aldehyde or ketone, known as the Wittig reaction, is a cornerstone of modern synthetic chemistry, with broad applications in the synthesis of natural products, pharmaceuticals, and fine chemicals.[1] The reactivity and selectivity of the Wittig reaction are intrinsically linked to the structure and stability of the phosphorus ylide. This guide focuses on the formation of a non-stabilized ylide, ethyltriphenylphosphonium ylide, from its corresponding phosphonium salt, this compound.

The Two-Step Mechanism of Ylide Formation

The generation of ethyltriphenylphosphonium ylide from this compound is a sequential two-step process. The first step involves the synthesis of the phosphonium salt via a nucleophilic substitution reaction, followed by the deprotonation of the salt using a strong base to yield the ylide.

Step 1: Synthesis of this compound (SN2 Reaction)

The formation of the phosphonium salt is achieved through a bimolecular nucleophilic substitution (SN2) reaction. Triphenylphosphine, a commercially available and stable nucleophile, attacks the electrophilic carbon of an ethyl halide (in this case, ethyl bromide). The lone pair of electrons on the phosphorus atom initiates the attack, leading to the formation of a new carbon-phosphorus bond and the displacement of the bromide ion.[2]

The reaction is typically carried out by heating a solution of triphenylphosphine and ethyl bromide in a suitable solvent such as toluene or acetonitrile.[3] The resulting this compound is a stable, white crystalline solid that can be isolated and purified.[4][5]

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Step 2: Deprotonation to Form the Ylide

The second and crucial step is the deprotonation of the this compound at the carbon atom adjacent to the positively charged phosphorus atom (the α-carbon). The protons on this carbon are acidic due to the strong electron-withdrawing inductive effect of the phosphonium cation.[2] A strong base is required to abstract one of these α-protons, leading to the formation of the neutral ylide.

The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized ylides like ethyltriphenylphosphonium ylide, very strong bases are necessary.

Reaction Mechanism: Deprotonation

Caption: General mechanism of ylide formation via deprotonation.

Quantitative Data and Experimental Considerations

Acidity of this compound

| Compound Type | Estimated pKa Range (in DMSO) | Reference |

| Alkyltriphenylphosphonium Salts | 22-35 | [6][7] |

Choice of Base and Reaction Conditions

The selection of the base is critical for the successful generation of the ylide. The base must be strong enough to deprotonate the phosphonium salt irreversibly. Common bases used for the formation of non-stabilized ylides are:

-

Organolithium reagents: n-Butyllithium (n-BuLi) is a very common and effective base for this purpose.[8]

-

Sodium amide (NaNH₂): Another powerful base capable of deprotonating the phosphonium salt.[8]

-

Sodium hydride (NaH): A strong, non-nucleophilic base that is often used as a slurry in an aprotic solvent like THF or DMSO.[2]

-

Alkoxides: Strong alkoxides such as potassium tert-butoxide (t-BuOK) can also be employed.[1]

The choice of base can influence the stereochemical outcome of the subsequent Wittig reaction. For instance, lithium-based reagents can sometimes lead to different E/Z alkene ratios compared to sodium- or potassium-based reagents due to the coordinating effects of the lithium cation.[8]

The deprotonation is typically carried out under anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere) as the ylide is highly reactive and sensitive to moisture and oxygen. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the strong base.

| Base | Typical Solvent | Key Considerations |

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | Highly effective, but also highly reactive and pyrophoric. Requires careful handling. |

| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | Very strong base, but can be less soluble in common organic solvents. |

| Sodium Hydride (NaH) | THF, DMSO | Safer to handle than organolithium reagents, but reactions can sometimes be slower. |

| Potassium tert-Butoxide (t-BuOK) | THF, t-Butanol | Strong, non-nucleophilic base. |

Spectroscopic Characterization

The formation of the phosphonium salt and the subsequent ylide can be monitored by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound/Iodide:

-

¹H NMR: The protons on the α-carbon (CH₂) typically appear as a doublet of quartets due to coupling with both the phosphorus atom and the methyl protons. The methyl protons (CH₃) appear as a doublet of triplets. The phenyl protons appear in the aromatic region.[9]

-

³¹P NMR: The ³¹P NMR spectrum shows a characteristic signal for the phosphonium cation. For ethyltriphenylphosphonium cation, the chemical shift is around δ 26.9 ppm.[10]

Ethyltriphenylphosphonium Ylide:

-

¹H NMR: Upon deprotonation to form the ylide, the chemical shift of the α-proton (now on a carbanionic center) shifts significantly upfield. The coupling to phosphorus (J-P-H) remains.

-

³¹P NMR: The ³¹P NMR chemical shift of the ylide is also diagnostic, typically shifting to a higher field compared to the corresponding phosphonium salt. For ethyltriphenylphosphonium ylide, the chemical shift is expected to be around δ 14.8 ppm.[10]

| Species | ¹H NMR (α-CH₂) | ³¹P NMR |

| Ethyltriphenylphosphonium cation | Downfield (e.g., ~3.5-4.5 ppm) | ~ δ 26.9 ppm[10] |

| Ethyltriphenylphosphonium ylide | Upfield (e.g., ~1.0-2.0 ppm) | ~ δ 14.8 ppm[10] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its conversion to the ylide. Note: These are illustrative and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq) and toluene.

-

Add ethyl bromide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and dry under vacuum.[3]

Formation of Ethyltriphenylphosphonium Ylide (using n-BuLi)

-

Suspend this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise via a syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.

-

Allow the mixture to stir at 0 °C for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.

-

The resulting ylide solution is then typically used in situ for the subsequent Wittig reaction.[8]

Role in Drug Development and Pharmaceutical Synthesis

The Wittig reaction, which relies on the formation of phosphorus ylides, is a powerful tool in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[9][11] The ability to form a carbon-carbon double bond with high regioselectivity is crucial for constructing complex molecular architectures found in many drug molecules.

This compound is used to introduce an ethylidene (=CHCH₃) group. This moiety is present in various natural products and synthetic compounds with biological activity. Furthermore, phosphonium salts, including this compound, can also act as phase-transfer catalysts in various organic transformations relevant to pharmaceutical manufacturing.

Logical Relationship in Ylide Formation and Application

References

- 1. Wittig reagents - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. orgchemres.org [orgchemres.org]

- 4. m.molbase.com [m.molbase.com]

- 5. Ethyltriphenylphosphonium 99 1530-32-1 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ethyltriphenylphosphonium iodide(4736-60-1) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Data for Ethyltriphenylphosphonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyltriphenylphosphonium bromide (ETPB), a versatile phosphonium salt widely utilized as a Wittig reagent, phase-transfer catalyst, and an intermediate in pharmaceutical synthesis.[1] This document presents key spectroscopic data in a structured format, details relevant experimental protocols, and includes visualizations to elucidate experimental workflows.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~7.7-7.9 | m | - | 15H, Phenyl protons |

| ~3.4-3.8 | m | - | 2H, -CH₂- |

| ~1.4 | dt | J(H,H) ≈ 7.7, J(P,H) ≈ 20 | 3H, -CH₃ |

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~135.0 (d, J(P,C) ≈ 3 Hz) | para-C of Phenyl |

| ~133.5 (d, J(P,C) ≈ 10 Hz) | ortho-C of Phenyl |

| ~130.4 (d, J(P,C) ≈ 12 Hz) | meta-C of Phenyl |

| ~118.6 (d, J(P,C) ≈ 86 Hz) | ipso-C of Phenyl |

| ~22.0 (d, J(P,C) ≈ 52 Hz) | -CH₂- |

| ~7.5 (d, J(P,C) ≈ 6 Hz) | -CH₃ |

Note: The presented carbon assignments and coupling constants are based on typical values for alkyltriphenylphosphonium salts and may vary.

³¹P NMR (Phosphorus-31 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~25.3 | (C₆H₅)₃P⁺-CH₂CH₃ |

Note: This value is based on typical shifts for tetra-alkyl/aryl phosphonium salts. For comparison, the chemical shift for the closely related Mthis compound is approximately 21.5 ppm.

Infrared (IR) Spectroscopy

The following table lists the major IR absorption bands for this compound dihydrate.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3442 | Strong, Broad | O-H stretch (water of hydration) |

| 3050 | Medium | Aromatic C-H stretch |

| 2923, 2890, 2803 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| 1630 | Medium | H-O-H bend (water of hydration) |

| 1587, 1486, 1439 | Strong | Aromatic C=C stretch |

| 1439, 1385, 1329 | Medium | -CH₂- bend |

| 1115, 1025, 995 | Strong | P-C stretch |

| 757, 741, 725, 700, 687 | Strong | Aromatic C-H bend |

For the anhydrous form, characteristic IR bands are observed at 1449, 1431, and 997 cm⁻¹.[3]

Mass Spectrometry (MS)

| Parameter | Value |

| Molecular Formula | C₂₀H₂₀BrP |

| Molecular Weight | 371.25 g/mol |

| Exact Mass (Cation) | 291.1248 Da ([C₂₀H₂₀P]⁺) |

Expected Fragmentation Pattern:

In electrospray ionization mass spectrometry (ESI-MS), the primary ion observed would be the cation at m/z 291.1. Fragmentation of the ethyltriphenylphosphonium cation under collision-induced dissociation (CID) would likely involve the loss of neutral molecules. Common fragmentation pathways for phosphonium salts include the cleavage of the P-C bonds. For this compound, potential fragmentation could lead to the loss of ethene (C₂H₄) or ethane (C₂H₆).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triphenylphosphine with ethyl bromide.[4]

Procedure:

-

In a suitable reaction vessel (e.g., a 2500L reactor), charge with toluene (1500 kg) and triphenylphosphine (430 kg).[4]

-

Initiate stirring to ensure proper mixing.[4]

-

Heat the mixture to reflux at approximately 105°C.[4]

-

Slowly add ethyl bromide (180 kg) to the refluxing mixture.[4]

-

Continue to reflux for approximately 7.5 hours. The reaction progress can be monitored by HPLC to ensure the consumption of starting materials.[4]

-

Once the reaction is complete, cool the mixture to room temperature (around 24°C).[4]

-

The product will precipitate out of the solution. Isolate the solid product by centrifugation.[4]

-

Wash the filter cake with toluene (195 kg) in the centrifuge.[4]

-

Dry the resulting white solid in a vacuum dryer to obtain this compound.[4]

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

-

Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating.[6]

-

If any particulate matter is present, filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.[6]

-

The final volume in the NMR tube should be approximately 0.6-0.7 mL.[5]

Instrumentation:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[6]

-

³¹P NMR: This nucleus is highly sensitive. Proton decoupling is often employed to produce a single sharp peak for the phosphonium salt.[7] The chemical shifts are referenced to an external standard of 85% H₃PO₄.[8]

Infrared (IR) Spectroscopy

For solid samples like this compound, the thin solid film or KBr pellet methods are commonly used.

Thin Solid Film Method: [9]

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent such as methylene chloride or acetone.[9]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[9]

-

Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9]

Potassium Bromide (KBr) Pellet Method:

-